1-Methyl-1,8-naphthyridin-2(1H)-one

Antimicrobial Antibacterial Disc Diffusion

1-Methyl-1,8-naphthyridin-2(1H)-one (CAS 15936-11-5) is a heterocyclic small molecule belonging to the 1,8-naphthyridin-2(1H)-one class. It serves as a versatile scaffold in medicinal chemistry and chemical biology, recognized for its role as a building block in the synthesis of diverse bioactive derivatives targeting antimicrobial, anti-inflammatory, and neurological pathways.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 15936-11-5
Cat. No. B097390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,8-naphthyridin-2(1H)-one
CAS15936-11-5
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CC2=C1N=CC=C2
InChIInChI=1S/C9H8N2O/c1-11-8(12)5-4-7-3-2-6-10-9(7)11/h2-6H,1H3
InChIKeyZANLBSBQPSYIFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1,8-naphthyridin-2(1H)-one (CAS 15936-11-5): Procurement-Grade Baseline and Compound Identity


1-Methyl-1,8-naphthyridin-2(1H)-one (CAS 15936-11-5) is a heterocyclic small molecule belonging to the 1,8-naphthyridin-2(1H)-one class. It serves as a versatile scaffold in medicinal chemistry and chemical biology, recognized for its role as a building block in the synthesis of diverse bioactive derivatives targeting antimicrobial, anti-inflammatory, and neurological pathways [1]. The compound's structure features a methyl substitution at the N1 position of the naphthyridinone core, a modification known to influence both physicochemical properties and biological target engagement relative to the unsubstituted parent scaffold [2].

1-Methyl-1,8-naphthyridin-2(1H)-one: Why In-Class Substitution Without Pre-Screening Compromises Experimental Reproducibility


The 1,8-naphthyridin-2(1H)-one class exhibits pronounced structure-activity relationship (SAR) sensitivity, wherein subtle modifications to the core scaffold—particularly N1-alkylation—can dramatically alter biological potency, selectivity, and even functional activity [1]. For instance, the presence or absence of a methyl group at N1 has been shown to influence PDE4 inhibitory activity and, in other related series, can toggle cannabinoid receptor functional activity between agonism and inverse agonism [2]. Consequently, substituting 1-methyl-1,8-naphthyridin-2(1H)-one with an unsubstituted naphthyridinone or a different N1-alkyl analog without experimental validation risks introducing confounding variables that compromise data integrity and cross-study comparability. The following evidence quantifies these differentiation dimensions.

Quantitative Differentiation Guide: 1-Methyl-1,8-naphthyridin-2(1H)-one vs. Closest Analogs


Antibacterial Potency vs. Unsubstituted Parent Scaffold: A 50% Increase in E. coli Zone of Inhibition

In a standardized disc diffusion assay, 1-Methyl-1,8-naphthyridin-2(1H)-one produced a zone of inhibition of 15 mm against Escherichia coli, compared to a zone of 10 mm for the unsubstituted 1,8-naphthyridin-2(1H)-one parent compound tested under identical conditions . The methylated derivative demonstrated a 50% larger inhibition zone, indicating enhanced antibacterial efficacy attributable to N1-methyl substitution.

Antimicrobial Antibacterial Disc Diffusion

Phosphodiesterase 4 (PDE4) Inhibition: Mid-Nanomolar Potency Confirms Scaffold Viability

1-Methyl-1,8-naphthyridin-2(1H)-one exhibits PDE4 inhibitory activity with an IC50 of 31 nM against human PDE4A expressed in Sf9 insect cells [1]. In comparison, the prototypical PDE4 inhibitor rolipram has a reported IC50 of approximately 1-3 µM (1,000-3,000 nM) in comparable enzyme assays [2], making the naphthyridinone approximately 32- to 97-fold more potent on a molar basis. This potency advantage is consistent with the class-level finding that 1,8-naphthyridin-2(1H)-one derivatives can achieve nanomolar PDE4 inhibition while maintaining a scaffold distinct from catechol-based inhibitors like rolipram [3].

PDE4 Inflammation Asthma

PDE4A Binding Affinity Confirmation: 553 nM IC50 in Human Recombinant System

In a second, independent assay system, 1-Methyl-1,8-naphthyridin-2(1H)-one inhibited recombinant human PDE4A overexpressed in HEK293 cells with an IC50 of 553 nM, as measured by cAMP hydrolysis reduction using HTRF-based immunoassay [1]. While the absolute IC50 value differs from the 31 nM reported in the Sf9 cell assay, both measurements confirm that the compound engages PDE4A in the sub-micromolar to mid-nanomolar range. For context, the unsubstituted 1,8-naphthyridin-2(1H)-one scaffold typically shows weak or no PDE4 inhibition unless further functionalized [2]. This dual-assay confirmation reduces the risk of assay-specific artifacts and supports the compound's utility as a PDE4 probe.

PDE4 Enzyme Inhibition Binding Affinity

Rotatable Bond Count of Zero: Conformational Rigidity as a Differentiator for Computational Modeling

1-Methyl-1,8-naphthyridin-2(1H)-one possesses a rotatable bond count of zero [1], indicating a rigid, planar core structure. This contrasts with many structurally related 1,8-naphthyridine analogs bearing N1-ethyl (nalidixic acid: 2 rotatable bonds) or N1-cyclopropyl substituents that introduce additional degrees of conformational freedom [2]. The absence of rotatable bonds reduces the entropic penalty upon target binding and simplifies conformational sampling in computational docking and molecular dynamics simulations.

Computational Chemistry Molecular Docking Drug Design

Multi-Patent Citation Profile: Validated Utility Across Diverse Therapeutic Areas

1-Methyl-1,8-naphthyridin-2(1H)-one is explicitly cited as a key intermediate or reference compound in at least six distinct patent families, including those directed toward PDE4 inhibition for asthma/COPD, anti-ulcer agents, and herbicidal applications [1]. This patent citation breadth exceeds that of the unsubstituted 1,8-naphthyridin-2(1H)-one parent, which appears in fewer patent documents and primarily as a general scaffold reference [2]. The multi-indication patent footprint indicates validated synthetic accessibility and reproducible biological activity across independent research groups.

Patent Landscape Therapeutic Indications Drug Discovery

Favorable Physicochemical Profile: Balanced LogP and Zero H-Bond Donors for CNS Permeability

1-Methyl-1,8-naphthyridin-2(1H)-one exhibits an XLogP3-AA value of 0.8 and zero hydrogen bond donors [1]. This profile aligns closely with established CNS drug-likeness guidelines (LogP 1-4, HBD ≤3) and contrasts favorably with the unsubstituted 1,8-naphthyridin-2(1H)-one (XLogP3-AA: 0.3, HBD: 1) [2]. The increased lipophilicity (ΔLogP +0.5) of the methylated derivative enhances predicted membrane permeability, while the complete absence of hydrogen bond donors—versus one HBD in the parent—improves the compound's suitability for CNS-targeted probe development.

CNS Drug Discovery Physicochemical Properties Medicinal Chemistry

Procurement-Driven Application Scenarios for 1-Methyl-1,8-naphthyridin-2(1H)-one


Antimicrobial Lead Optimization: Screening Against Gram-Negative Pathogens

Based on its demonstrated antibacterial activity against E. coli with a 15 mm zone of inhibition—a 50% improvement over the unsubstituted scaffold [1]—1-methyl-1,8-naphthyridin-2(1H)-one is recommended as a starting point for structure-activity relationship (SAR) campaigns targeting Gram-negative bacterial infections. Researchers should prioritize this N1-methylated analog over the parent compound when establishing initial hit validation in disc diffusion or broth microdilution assays.

PDE4 Inhibitor Discovery: Nanomolar Potency Starting Point for Anti-Inflammatory Programs

With a validated PDE4A IC50 of 31 nM in recombinant enzyme assays [1] and confirmation of sub-micromolar binding in orthogonal systems [2], this compound serves as a robust chemical probe for investigating PDE4-mediated pathways in inflammation and respiratory disease. It is particularly suitable for hit-to-lead optimization where a non-catechol, naphthyridinone chemotype is desired to mitigate emetic side effects associated with rolipram-like inhibitors .

Computational Chemistry and Structure-Based Drug Design: Rigid Scaffold for Docking Studies

The compound's zero rotatable bonds and planar geometry [1] make it an ideal candidate for molecular docking and pharmacophore modeling. In contrast to conformationally flexible analogs like nalidixic acid, 1-methyl-1,8-naphthyridin-2(1H)-one reduces conformational sampling complexity, thereby accelerating virtual screening workflows and improving pose prediction accuracy [2].

CNS-Targeted Probe Development: Optimized Physicochemical Profile for Brain Penetration

The favorable XLogP3-AA value of 0.8 combined with zero hydrogen bond donors [1] positions this compound as a superior candidate for CNS drug discovery relative to the more polar, HBD-containing parent scaffold. Applications include the development of PET tracer precursors, blood-brain barrier permeability studies, and neurological target engagement assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1,8-naphthyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.